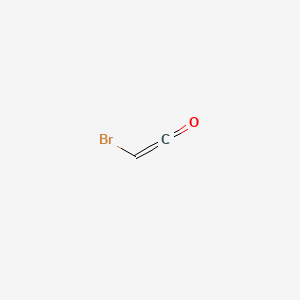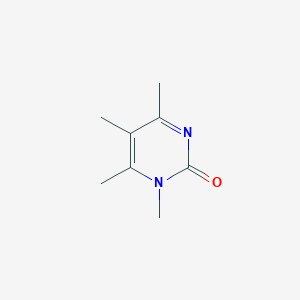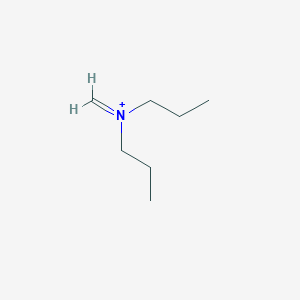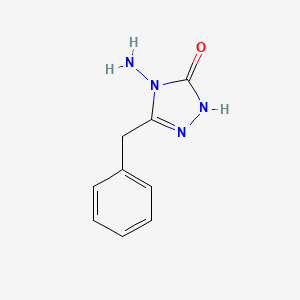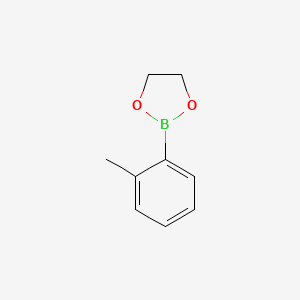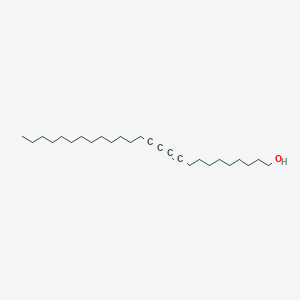
Hexacosa-10,12-diyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosa-10,12-diyn-1-OL is a chemical compound known for its unique structure and properties. It is a long-chain diacetylene alcohol, characterized by the presence of two triple bonds at the 10th and 12th positions of a 26-carbon chain, with a hydroxyl group at the first position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexacosa-10,12-diyn-1-OL can be synthesized through various methods. One common approach involves the polymerization of diacetylenic phospholipids at the gas-water interface. The synthesis typically starts with hexacosa-10,12-diynoic acid, which is then converted to this compound through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure the stability and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexacosa-10,12-diyn-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the triple bonds and the hydroxyl group, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which reduce the triple bonds to form alkanes or alkenes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
Hexacosa-10,12-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Biology: The compound’s ability to form stable monolayers makes it useful in the study of cell membranes and lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Industry: this compound is used in the production of high-performance materials, including coatings and adhesives
Mécanisme D'action
The mechanism of action of hexacosa-10,12-diyn-1-OL involves its ability to undergo polymerization and form stable structures. The compound’s triple bonds allow it to participate in various chemical reactions, leading to the formation of polymers with unique properties. These polymers can interact with biological membranes, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Pentacosa-10,12-diyn-1-ol: Similar in structure but with a 25-carbon chain.
Octacosa-10,12-diyn-1-ol: Contains a longer 28-carbon chain.
Docosa-10,12-diyn-1-ol: Features a shorter 22-carbon chain.
Uniqueness: Hexacosa-10,12-diyn-1-OL stands out due to its specific chain length and the position of its triple bonds, which confer unique polymerization properties. This makes it particularly valuable in the development of specialized materials and in the study of lipid interactions .
Propriétés
Numéro CAS |
75495-26-0 |
|---|---|
Formule moléculaire |
C26H46O |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
hexacosa-10,12-diyn-1-ol |
InChI |
InChI=1S/C26H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h27H,2-13,18-26H2,1H3 |
Clé InChI |
IMKVEPVSKCUHBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



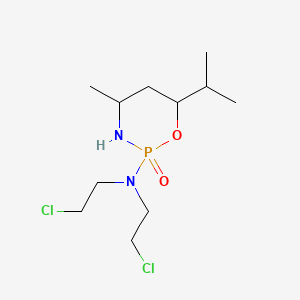
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
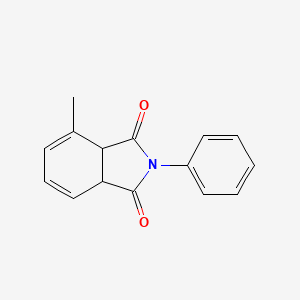
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
